molecular formula C25H18ClFN4O2S B2807030 N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1190012-23-7

N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No. B2807030
CAS RN: 1190012-23-7
M. Wt: 492.95
InChI Key: KCEFDNKMRHEDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a useful research compound. Its molecular formula is C25H18ClFN4O2S and its molecular weight is 492.95. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

  • A novel series of quinazolinone derivatives exhibited extensive-spectrum antitumor efficiency against various tumor cell lines, with certain compounds showing selective effectiveness against renal, lung, leukemia, and breast cancer cells. These compounds were designed and synthesized based on the quinazolinone scaffold, highlighting their potential as anticancer agents (Mohamed et al., 2016).

Antimicrobial Activities

  • Quinazolinone analogs were synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains. This research demonstrates the potential of quinazolinone derivatives in developing new antimicrobial agents (Raval et al., 2012).

Anticonvulsant Activities

  • Some quinazolinone analogs displayed potent anticonvulsant activity, offering protection against PTZ-induced seizures. These compounds acted as GABAA receptor agonists, suggesting their potential use in treating epilepsy and related disorders (El-Azab et al., 2012).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O2S/c1-14(23(32)28-20-12-11-16(26)13-18(20)27)34-25-29-19-10-6-5-9-17(19)22-30-21(24(33)31(22)25)15-7-3-2-4-8-15/h2-14,21H,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFDNKMRHEDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

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